molecular formula C6H6BClFNO2 B1418059 (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid CAS No. 1072944-13-8

(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid

Cat. No.: B1418059
CAS No.: 1072944-13-8
M. Wt: 189.38 g/mol
InChI Key: BGCCOWYOBWKPSC-UHFFFAOYSA-N
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Description

(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chloro and fluoro substituents on the pyridine ring enhances its reactivity and versatility in various chemical transformations.

Mechanism of Action

Target of Action

The primary target of (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction conditions are known to be exceptionally mild and functional group tolerant . Therefore, the compound’s action, efficacy, and stability could potentially be affected by factors such as temperature, pH, and the presence of other chemical groups.

Biochemical Analysis

Biochemical Properties

(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical assays. Additionally, the compound’s interactions with palladium catalysts are crucial for its role in cross-coupling reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of glycogen synthase kinase 3, an enzyme involved in various signaling pathways . By inhibiting or activating specific enzymes, this compound can alter cellular responses and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The boronic acid group can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation. Additionally, the compound can interact with nucleophilic groups in proteins, affecting their structure and function. These interactions can result in changes in gene expression and cellular behavior, highlighting the compound’s potential as a biochemical tool .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged use in biochemical assays. Factors such as pH, temperature, and exposure to light can affect its stability and lead to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cellular responses without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including alterations in metabolic processes and cellular damage. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s ability to form covalent bonds with nucleophilic groups allows it to participate in enzymatic reactions, affecting the production and utilization of metabolites. These interactions can lead to changes in metabolic pathways, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, influencing its biochemical activity. Understanding the transport mechanisms of this compound is essential for optimizing its use in biochemical assays and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Comparison with Similar Compounds

  • 2-Fluoro-3-pyridineboronic acid
  • 5-Bromopyridine-3-boronic acid
  • 5-Chloro-2-fluoro-4-iodopyridine

Comparison: (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and versatility in chemical reactions. Compared to other boronic acids, it offers a distinct combination of electronic and steric properties that make it particularly useful in Suzuki-Miyaura coupling and other transformations .

Properties

IUPAC Name

(5-chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClFNO2/c1-3-4(8)2-10-6(9)5(3)7(11)12/h2,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCCOWYOBWKPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CN=C1F)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660573
Record name (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-13-8
Record name B-(5-Chloro-2-fluoro-4-methyl-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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